1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C23H24N4OS and its molecular weight is 404.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has explored the synthesis of derivatives related to the queried compound, such as 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, for their potential anticancer effects. Specifically, studies have demonstrated strong anticancer activity against the breast cancer MCF-7 cell line, suggesting these compounds' potential in cancer therapy (Gaber et al., 2021).
Antiviral Activity
Research into the antiviral properties of compounds structurally related to the queried chemical, such as ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, has been conducted. Although these compounds showed limited activity against certain viruses, some demonstrated micromolar activities against specific cell lines, indicating potential for further exploration in antiviral therapy (Ivashchenko et al., 2014).
Antimicrobial Activity
The antimicrobial potential of related compounds, such as N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, has been evaluated. Studies have shown these compounds exhibit cytotoxicity against various cell lines, including MCF-7, suggesting their utility in combating microbial infections (Eshghi et al., 2019).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and thiourea in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "1H-indole", "7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "thiourea" ], "Reaction": [ "Step 1: 1H-indole is reacted with ethylene oxide to form 2-(1H-indol-1-yl)ethanol.", "Step 2: 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is reacted with ethylene oxide to form 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethanol.", "Step 3: 2-(1H-indol-1-yl)ethanol and 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethanol are reacted with thiourea in the presence of a suitable catalyst and solvent to form 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea." ] } | |
CAS No. |
887892-02-6 |
Molecular Formula |
C23H24N4OS |
Molecular Weight |
404.53 |
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C23H24N4OS/c1-16-6-7-18-15-19(22(28)26-20(18)14-16)8-10-24-23(29)25-11-13-27-12-9-17-4-2-3-5-21(17)27/h2-7,9,12,14-15H,8,10-11,13H2,1H3,(H,26,28)(H2,24,25,29) |
InChI Key |
BHFUPURYENZTDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCN3C=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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